HT-2 Toxin 3-Glucuronide

Vue d'ensemble

Description

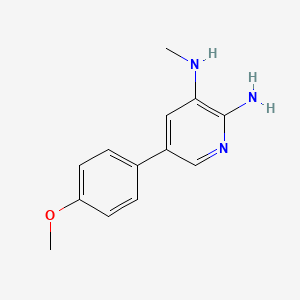

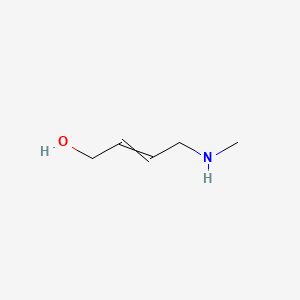

HT-2 Toxin 3-Glucuronide is a mycotoxin that is produced by Fusarium fungi. This toxin is a derivative of HT-2 toxin, and it is formed when HT-2 toxin is metabolized in the liver. HT-2 Toxin 3-Glucuronide has been found to be a potent inhibitor of protein synthesis and can cause a range of biochemical and physiological effects in animals and humans.

Applications De Recherche Scientifique

Metabolism and Detection:

- HT-2 toxin 4-glucuronide, a metabolite of HT-2 toxin, was synthesized using liver microsomes from various species, including humans. This study provided insights into the species-specific metabolism of HT-2 toxin and its glucuronides (Welsch & Humpf, 2012).

- Toxicokinetics of HT-2 toxin in rats revealed that after oral administration, HT-2 toxin was not detected in plasma, but its hydroxylated and glucuronide derivatives were observed. This study identified various metabolites and highlighted interspecies metabolic differences (Yang et al., 2018).

- A study on the metabolism of T-2 toxin in farm animals, human in vitro, and chickens in vivo, found several glucuronide binding metabolites of T-2 toxin, indicating extensive metabolism in these species (Yang et al., 2017).

Toxic Effects and Mechanisms:

- Research on the exposure of HT-2 toxin to porcine oocytes demonstrated that HT-2 induces oxidative stress, leading to apoptosis and autophagy, affecting oocyte maturation. This study provided insights into the toxic effects of HT-2 on reproductive health (Zhang et al., 2016).

- Another study explored the toxic effects of HT-2 toxin on mouse oocytes, highlighting the disruption of oocyte maturation, cytoskeletal dynamics, and induction of apoptosis/autophagy due to oxidative stress (Zhu et al., 2016).

Human and Animal Exposure:

- The metabolism of trichothecenes in swine, which includes T-2 toxin and its metabolites such as HT-2 toxin, revealed that these toxins are rapidly metabolized and thus, the risk of accumulation in edible tissues is low (Bauer, 1995).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14-,15+,17-,18-,19+,20-,21+,22+,23+,25-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCGZVWSCBGTFJ-CHSZPMLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022003 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HT-2 Toxin 3-Glucuronide | |

CAS RN |

100690-35-5 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)